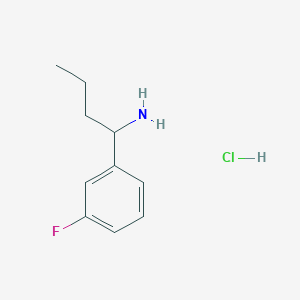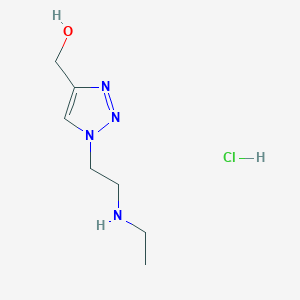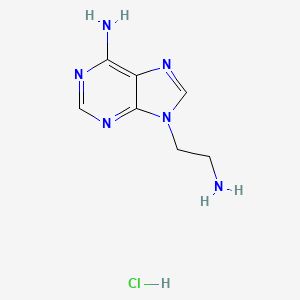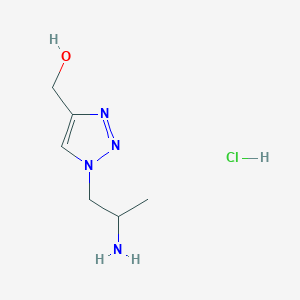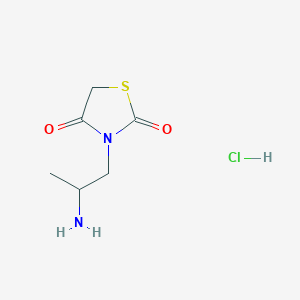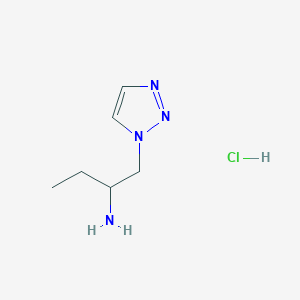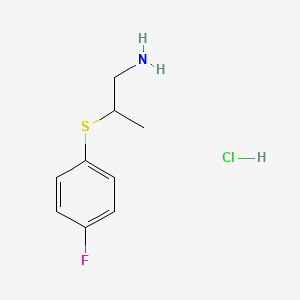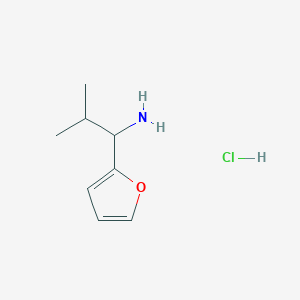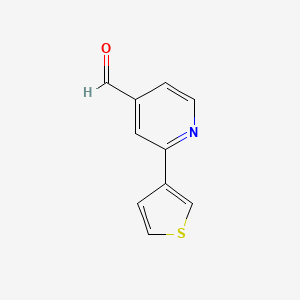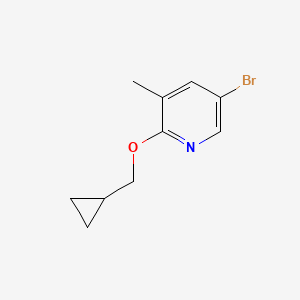
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine
Übersicht
Beschreibung
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is a heterocyclic organic compound. It consists of a pyridine ring with a methoxycyclopropane group and a bromine atom attached to it . The compound has the molecular formula C9H10BrNO .
Synthesis Analysis
The synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine can be achieved by the reaction of 2-cyclopropylmethoxy pyridine with anhydrous hydrobromic acid in the presence of zinc.Molecular Structure Analysis
The InChI code for 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine is1S/C10H12BrNO2/c11-9-3-8(5-13)10(12-4-9)14-6-7-1-2-7/h3-4,7,13H,1-2,5-6H2 . This indicates the specific arrangement of atoms in the molecule. Physical And Chemical Properties Analysis
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine appears as a white to light yellow crystalline substance at room temperature. It has a molecular weight of 258.11 g/mol . The compound is soluble in organic solvents such as chloroform, ethanol, and acetone, but insoluble in water.Wissenschaftliche Forschungsanwendungen
Antiviral Activity
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine derivatives show promise in antiviral research. A study by Hocková et al. (2003) found that certain 5-substituted 2,4-diaminopyrimidine derivatives, including those with bromo substitutions, significantly inhibited retrovirus replication in cell culture. These compounds demonstrated comparable antiretroviral activity to reference drugs like adefovir and tenofovir but without measurable toxicity at certain concentrations (Hocková et al., 2003).
Synthesis of Novel Derivatives
Ahmad et al. (2017) described the efficient synthesis of novel pyridine derivatives through a Suzuki cross-coupling reaction involving 5-bromo-2-methylpyridin-3-amine. This process yielded several novel compounds with potential for various applications, including biological activities like anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . It is recommended to handle the compound with appropriate safety measures, including wearing protective clothing and eye protection .
Relevant Papers There are several peer-reviewed papers and technical documents related to 5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine available at Sigma-Aldrich . These documents can provide more detailed information about the compound and its applications in scientific research.
Eigenschaften
IUPAC Name |
5-bromo-2-(cyclopropylmethoxy)-3-methylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO/c1-7-4-9(11)5-12-10(7)13-6-8-2-3-8/h4-5,8H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAUWYXRRUGJBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OCC2CC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(cyclopropylmethoxy)-3-methylpyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



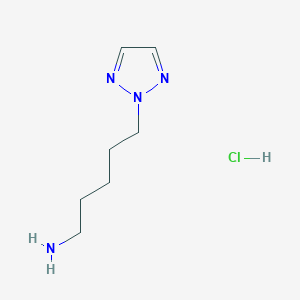
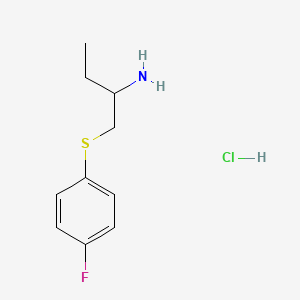
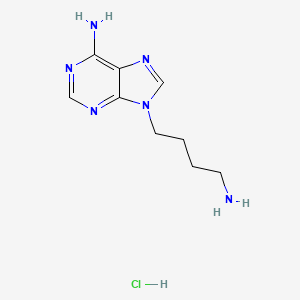
![2-((1H-benzo[d]imidazol-2-yl)thio)propan-1-amine hydrochloride](/img/structure/B1446856.png)
